molecular formula C6H14N2O B13512225 3-[1-(Methylamino)ethyl]-3-azetidinol

3-[1-(Methylamino)ethyl]-3-azetidinol

Cat. No.: B13512225
M. Wt: 130.19 g/mol
InChI Key: YQLROYRKVVXDOC-UHFFFAOYSA-N
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Description

3-[1-(methylamino)ethyl]azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(methylamino)ethyl]azetidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(methylamino)ethyl]azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of functionalized azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(methylamino)ethyl]azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.

    Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.

Uniqueness

3-[1-(methylamino)ethyl]azetidin-3-ol is unique due to its specific functional groups and the presence of the azetidine ring.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-[1-(methylamino)ethyl]azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)3-8-4-6/h5,7-9H,3-4H2,1-2H3

InChI Key

YQLROYRKVVXDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CNC1)O)NC

Origin of Product

United States

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